molecular formula C7H7ClN2O4 B2687291 3-Chloro-5,6-dimethoxy-2-nitropyridine CAS No. 1820718-15-7

3-Chloro-5,6-dimethoxy-2-nitropyridine

Cat. No.: B2687291
CAS No.: 1820718-15-7
M. Wt: 218.59
InChI Key: ZUOGVXFPKFMNCU-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethoxy-2-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethoxy-2-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-chloro-5,6-dimethoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5,6-dimethoxy-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethoxy-2-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group allows for potential redox reactions, which can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6-dimethoxy-2-nitropyridine is unique due to the combination of chlorine, methoxy, and nitro groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

5-chloro-2,3-dimethoxy-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOGVXFPKFMNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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